6-Methylbenzo[a]pyrene

Mutagenicity Ames test Structure-activity relationship

6-Methylbenzo[a]pyrene (6-CH3BP) is an irreplaceable, position-specific monomethylated benzo[a]pyrene derivative designed for PAH structure-activity research. It delivers ~2× the Ames mutagenicity of BP but moderated in vivo tumorigenicity, forms depurinating DNA adducts exclusively with guanine, and serves as a validated benchmark for computational PAH reactivity models. Generic substitution with other MBPs or C6 analogs invalidates comparative carcinogenesis studies. Secure high-purity 6-CH3BP to calibrate metabolic activation assays and develop LC-MS/MS adductomic methods.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 2381-39-7
Cat. No. B1207296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[a]pyrene
CAS2381-39-7
Synonyms6-methylbenzo(a)pyrene
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C4C2=C(C=CC4=CC=C3)C5=CC=CC=C15
InChIInChI=1S/C21H14/c1-13-16-7-2-3-8-18(16)19-12-10-15-6-4-5-14-9-11-17(13)21(19)20(14)15/h2-12H,1H3
InChIKeyYFYHJNJCAGHSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[a]pyrene (CAS 2381-39-7): Key PAH Derivative for Carcinogenesis Mechanism Studies and Reference Standard Procurement


6-Methylbenzo[a]pyrene (6-CH3BP, CAS 2381-39-7) is a monomethylated derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BP), a known environmental carcinogen [1]. As a C6-substituted BP derivative with the molecular formula C21H14 and a molecular weight of 266.34 g/mol [2], this compound serves as a critical probe for elucidating structure-activity relationships in PAH-induced carcinogenesis and the role of specific substitution positions in metabolic activation pathways [3].

Why 6-Methylbenzo[a]pyrene Cannot Be Substituted by Other Methylbenzo[a]pyrene Isomers or 6-Substituted Derivatives


Generic substitution among methylated benzo[a]pyrene (MBP) isomers or 6-substituted BP derivatives is scientifically invalid due to profound position-dependent differences in biological activity. Methyl substitution at position C6 yields a distinct profile: in the Salmonella typhimurium Ames assay, 6-CH3BP exhibited approximately twice the mutagenic potency of the parent compound BP, whereas other monomethyl isomers (7-, 8-, 9-, 10-MBP) were significantly less active [1]. Conversely, in mouse skin tumorigenicity studies, 6-CH3BP demonstrated reduced carcinogenic potency compared to BP, yet retained greater activity than other C6-substituted analogs including 6-hydroxymethyl-BP and 6-formyl-BP [2]. This unique dual profile—enhanced in vitro mutagenicity but moderated in vivo tumorigenicity relative to BP—cannot be replicated by other substitution positions or C6 functional groups, establishing 6-CH3BP as an irreplaceable comparator for dissecting the role of the C6 position in PAH metabolic activation and carcinogenesis mechanisms.

Quantitative Differentiation Evidence for 6-Methylbenzo[a]pyrene Against Comparators


Mutagenic Potency in Ames Salmonella Assay: 6-Methylbenzo[a]pyrene vs. Benzo[a]pyrene and Other Monomethyl Isomers

In a comparative study of methylated benzo[a]pyrene derivatives using the Salmonella typhimurium mutagenicity assay (Ames test) with metabolic activation, 6-methylbenzo[a]pyrene (6-CH3BP) was identified as the most mutagenic derivative tested [1]. The compound produced approximately twice the number of revertants as the parent compound benzo[a]pyrene (BP) [1]. In contrast, 11-methylbenzo[a]pyrene was only slightly more mutagenic than BP, while all other monomethyl isomers tested (7-, 8-, 9-, and 10-methylbenzo[a]pyrene) were significantly less active than BP [1].

Mutagenicity Ames test Structure-activity relationship PAH derivatives

Comparative Carcinogenic Potency of 6-Substituted Benzo[a]pyrene Derivatives in Mouse Skin

In a 20-week mouse skin tumorigenesis study, the carcinogenic potency of 6-substituted benzo[a]pyrene derivatives was directly compared. Female Swiss mice (30 per group) received topical applications of 0.2 μmol compound in acetone four times weekly [1]. The carcinogenicity ranking was: BP > 6-methylbenzo[a]pyrene (BP-6-CH3) > 6-hydroxymethylbenzo[a]pyrene (BP-6-CH2OH) ≈ benzo[a]pyrene-6-carboxaldehyde (BP-6-CHO) [1]. Five other C6-substituted compounds (including 6-carboxylic acid, 6-methoxy, 6-acetoxy, 6-bromo, and 6-iodo derivatives) were non-carcinogenic under these conditions [1].

Carcinogenicity Mouse skin tumorigenesis C6-substituted BP derivatives Structure-carcinogenicity relationship

Skin Tumor-Initiating Activity: 6-Methylbenzo[a]pyrene vs. Benzo[a]pyrene and 6-Hydroxymethylbenzo[a]pyrene

The skin tumor-initiating activities of 6-methylbenzo[a]pyrene (6-CH3-BP) and 6-hydroxymethylbenzo[a]pyrene (6-OH-CH2-BP) were quantitatively determined relative to the parent compound BP using a two-stage tumorigenesis system in outbred female CD-1 mice [1]. The tumor-initiating activity of 6-CH3-BP was 20% that of BP, while 6-OH-CH2-BP exhibited 12.5% of BP's activity [1]. Importantly, 7,8-benzoflavone (7,8-BF) showed little effect on the tumor-initiating activity of 6-CH3-BP but produced dose-dependent inhibition of BP tumorigenesis, indicating distinct activation mechanisms [1].

Tumor initiation Two-stage carcinogenesis Mouse skin model PAH activation pathways

Calculated Bay-Region Carbonium Ion Formation Reactivity: 6-Methyl vs. Other Monomethyl Isomers

Computational analysis of the relative ease of bay-region carbonium ion formation for methyl-substituted benzo[a]pyrene derivatives identified three distinct reactivity classes [1]. Methyl substitution at position C6 (along with positions 2 and 5) produced the least reactive monomethyl isomers [1]. In contrast, substitution in the bay-region at position 11 yielded the most highly reactive isomer, while substitutions at positions 1, 3, 4, and 12 showed intermediate reactivity [1]. The calculated reactivity ranking closely paralleled experimental carcinogenicity data [1].

Computational chemistry Bay-region theory Carbonium ion reactivity Structure-reactivity relationship

DNA Adduct Formation Profile: Guanine-Specific Depurinating Adducts of 6-Methylbenzo[a]pyrene

Activation of 6-methylbenzo[a]pyrene (6-CH3BP) by horseradish peroxidase in the presence of DNA produced two depurinating adducts: BP-6-CH2-N7Gua (48% of identified adducts) and 6-CH3BP-(1 and 3)-N7Gua (23% of identified adducts), with 29% unidentified stable adducts [1]. In rat liver microsome-catalyzed binding, the same adducts were identified at 22% and 10% respectively, with 68% unidentified stable adducts [1]. Critically, 6-CH3BP formed depurinating adducts only with the guanine base of DNA, both in vitro and in mouse skin [1]. The weaker reactivity of the 6-CH3BP radical cation compared to the BP radical cation was proposed to account for the weaker tumor-initiating activity of 6-CH3BP relative to BP [1].

DNA adductomics Depurinating adducts One-electron oxidation PAH-DNA binding

6-Methylbenzo[a]pyrene: Priority Research and Analytical Application Scenarios


Positive Control and Reference Standard for Ames Mutagenicity Testing of PAH Derivatives

Based on evidence that 6-methylbenzo[a]pyrene produces approximately twice the revertants of benzo[a]pyrene in the Salmonella typhimurium Ames assay [1], this compound serves as an optimal high-potency positive control for validating metabolic activation systems and establishing assay sensitivity. Its enhanced mutagenic response compared to BP, coupled with its markedly greater activity than other monomethyl isomers (7-, 8-, 9-, 10-MBP) [1], makes it the preferred reference standard for structure-mutagenicity studies where a strong, reproducible signal is required to calibrate assay conditions and benchmark new PAH derivatives.

Mechanistic Probe for C6 Position Role in PAH Carcinogenesis Pathways

The dual profile of 6-CH3BP—reduced tumorigenicity relative to BP yet retention of carcinogenic activity greater than 6-hydroxymethyl-BP and 6-formyl-BP [2]—positions this compound as an indispensable tool for dissecting the role of the C6 position in PAH metabolic activation. Its 20% tumor-initiating activity relative to BP (vs. 12.5% for 6-OH-CH2-BP) [3] and its differential response to 7,8-benzoflavone inhibition compared to BP [3] enable researchers to test the hypothesis that direct C6 hydroxymethylation is not a required pathway for BP tumor initiation, addressing a fundamental question in PAH carcinogenesis mechanisms.

Reference Compound for Guanine-Specific DNA Adduct Detection and Method Validation

6-Methylbenzo[a]pyrene's unique property of forming depurinating adducts exclusively with guanine bases—specifically BP-6-CH2-N7Gua (48% in HRP system) and 6-CH3BP-(1&3)-N7Gua (23%) [4]—establishes it as a critical reference standard for developing and validating analytical methods targeting guanine-specific PAH-DNA adducts. This base specificity differentiates it from BP, which forms a more diverse adduct spectrum, making 6-CH3BP ideal for calibrating LC-MS/MS or 32P-postlabeling assays focused on depurinating adduct quantification and for studying one-electron oxidation pathways in PAH-induced DNA damage.

Computational Model Validation: Low-Reactivity Bay-Region Reference Standard

Computational chemistry predicts that 6-methylbenzo[a]pyrene belongs to the lowest reactivity class for bay-region carbonium ion formation among monomethyl BP isomers (grouped with 2-MBP and 5-MBP) [5]. This theoretical prediction aligns with experimental tumorigenicity data, establishing 6-CH3BP as a benchmark reference compound for validating computational models of PAH structure-carcinogenicity relationships. Researchers developing or refining in silico methods for predicting PAH reactivity can employ 6-CH3BP as a negative comparator (low bay-region reactivity) against high-reactivity isomers like 11-MBP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylbenzo[a]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.